molecular formula C11H11N3O B12085519 4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile

4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile

Cat. No.: B12085519
M. Wt: 201.22 g/mol
InChI Key: AHHOCSMWLFKYIY-UHFFFAOYSA-N
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Description

4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile is an organic compound characterized by a cyclohexane ring substituted with a pyrazine moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile typically involves the following steps:

    Formation of the Cyclohexanone Derivative: The starting material, cyclohexanone, undergoes a reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions to form 4-oxocyclohexanecarbonitrile.

    Introduction of the Pyrazine Moiety: The 4-oxocyclohexanecarbonitrile is then reacted with pyrazine-2-carboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine moiety can participate in hydrogen bonding or π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1-(pyridin-2-yl)cyclohexanecarbonitrile
  • 4-Oxo-1-(pyridin-4-yl)cyclohexanecarbonitrile
  • 4-Oxo-cyclohexanecarbonitrile

Uniqueness

4-Oxo-1-(pyrazin-2-yl)cyclohexanecarbonitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine derivatives. This can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-oxo-1-pyrazin-2-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H11N3O/c12-8-11(3-1-9(15)2-4-11)10-7-13-5-6-14-10/h5-7H,1-4H2

InChI Key

AHHOCSMWLFKYIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=NC=CN=C2

Origin of Product

United States

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